N-Benzyl-4-bromo-N-methylpyrimidin-2-amine
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Overview
Description
N-Benzyl-4-bromo-N-methylpyrimidin-2-amine is a chemical compound with the molecular formula C12H12BrN3 and a molecular weight of 278.15 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-bromo-N-methylpyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by benzylation. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The benzylation step involves the use of benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-bromo-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of N-benzyl-4-bromo-N-methylpyrimidin-2-one.
Reduction: Formation of this compound.
Substitution: Formation of N-benzyl-4-azido-N-methylpyrimidin-2-amine.
Scientific Research Applications
N-Benzyl-4-bromo-N-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Benzyl-4-bromo-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-methylpyrimidin-2-amine: Lacks the benzyl group, making it less hydrophobic and potentially less bioactive.
N-Benzyl-2-bromo-N-methylpyrimidin-4-amine: Similar structure but with the bromine atom in a different position, leading to different reactivity and biological activity
Uniqueness
N-Benzyl-4-bromo-N-methylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the benzyl and bromine groups enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H12BrN3 |
---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
N-benzyl-4-bromo-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C12H12BrN3/c1-16(9-10-5-3-2-4-6-10)12-14-8-7-11(13)15-12/h2-8H,9H2,1H3 |
InChI Key |
WQZYKKBDIGJFNV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NC=CC(=N2)Br |
Origin of Product |
United States |
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